molecular formula C23H16N4O2S B4632364 7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4632364
M. Wt: 412.5 g/mol
InChI Key: IGRQWDSKYNWHLF-UHFFFAOYSA-N
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Description

7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant potential in medicinal chemistry. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with various electrophiles such as chalcones, enaminonitriles, or unsaturated ketones . The reaction conditions often include the use of catalysts like iodine (I2) to facilitate the cyclization and functionalization processes . Industrial production methods may employ similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Scientific Research Applications

7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, it may act as a kinase inhibitor, interfering with signal transduction pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

7-(furan-2-yl)-N-(2-phenylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c28-23(26-18-9-4-5-11-21(18)30-16-7-2-1-3-8-16)17-15-25-27-19(12-13-24-22(17)27)20-10-6-14-29-20/h1-15H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRQWDSKYNWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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